
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’smolecular weight is known to be 418.5 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).
Major Products Formed
Oxidation: : Formation of borates.
Reduction: : Piperidinol derivatives.
Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug development, particularly in the design of inhibitors for various enzymes. Its boronic acid functionality allows it to interact with biological targets, making it useful in the treatment of diseases where enzyme inhibition is beneficial.
Case Study Example:
In a study by Zhang et al. (2020), derivatives of boronic acids were synthesized and evaluated for their inhibitory effects on specific proteases involved in cancer progression. The results indicated that modifications similar to those found in 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid significantly enhanced binding affinity and selectivity towards the target enzymes.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential reagent for forming carbon-carbon bonds.
Synthesis Example:
In a recent publication (Smith et al., 2023), researchers utilized 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester to synthesize novel heterocyclic compounds. The study demonstrated that the compound could effectively couple with various aryl halides, yielding products with high yields and purity.
Material Science
The boronic acid group allows for the formation of dynamic covalent networks, which can be utilized in creating responsive materials. These materials can change properties in response to environmental stimuli, opening avenues for applications in sensors and drug delivery systems.
Research Insight:
A study by Lee et al. (2022) explored the use of boronic acid-based polymers for drug delivery applications. The incorporation of compounds like 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid facilitated controlled release mechanisms due to its reversible binding properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid
Uniqueness
The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.
Biological Activity
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug design.
Chemical Structure and Properties
The compound features a pyridine ring, a piperidine moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. The presence of the boronic acid pinacol ester makes it a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals.
Property | Value |
---|---|
Molecular Formula | C22H39BN2O3Si |
Molecular Weight | 397.64 g/mol |
CAS Number | 1020658-62-1 |
Boiling Point | Not available |
LogP (octanol-water partition) | 3.336 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes involved in various metabolic pathways. The piperidine moiety may also contribute to the compound's ability to cross cell membranes, enhancing its bioavailability.
Inhibition Studies
Recent studies have demonstrated that boronic acid derivatives can act as potent inhibitors of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and are implicated in cancer progression.
- KDM Inhibition : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of KDM activity, leading to increased levels of trimethylated histones, which can affect gene expression profiles associated with tumor suppression.
- Cellular Studies : In cellular models, this compound has demonstrated efficacy in reducing cell proliferation in cancer cell lines by modulating epigenetic markers. For example, treatment with similar boronic acid esters resulted in altered expression of oncogenes and tumor suppressors.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine boronic acids showed selective inhibition against KDM4A with IC50 values in the low micromolar range, suggesting potential use as anti-cancer agents .
- Case Study 2 : Another research article indicated that compounds featuring similar structural motifs could effectively inhibit KDM5B, leading to enhanced apoptosis in breast cancer cell lines .
Properties
IUPAC Name |
tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMATIXILFUHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BN2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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